

# Commercial Suppliers and Technical Guide for 5-Bromoquinazoline-2,4-diamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *5-Bromoquinazoline-2,4-diamine*

Cat. No.: *B052211*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromoquinazoline-2,4-diamine**, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, a representative synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

## Commercial Availability

**5-Bromoquinazoline-2,4-diamine** (CAS No. 119584-75-7) is available from a range of commercial chemical suppliers. The table below summarizes key information from some of these suppliers to facilitate procurement for research and development purposes.

| Supplier                                      | Product Number | Purity | Available Quantities | Additional Information                                                                  |
|-----------------------------------------------|----------------|--------|----------------------|-----------------------------------------------------------------------------------------|
| Aladdin Scientific                            | B178547-100mg  | ≥97%   | 100 mg               | -                                                                                       |
| Sigma-Aldrich<br>(Chemcia<br>Scientific, LLC) | C12H316CEFB7   | 97%    | 500 mg, 1 g, 5 g     | Light Yellow<br>Solid, Storage<br>Temp: 0-5°C[1]                                        |
| P&S Chemicals                                 | -              | -      | Inquiry-based        | Synonyms:<br>Aids007476,<br>Aids-007476,<br>2,4-<br>Quinazolinediami<br>ne, 5-bromo-[2] |
| Vertex AI Search<br>Result                    | -              | -      | 100 mg               | Molecular<br>Formula:<br>C8H7N4Br,<br>Molecular<br>Weight:<br>239.07[3]                 |

## Physicochemical Properties

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 119584-75-7                                    | [3]       |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> BrN <sub>4</sub> | [3]       |
| Molecular Weight  | 239.07 g/mol                                   | [3]       |
| Appearance        | Light Yellow Solid                             | [1]       |

## Synthesis of 5-Bromoquinazoline-2,4-diamine

A common and effective strategy for the synthesis of **5-Bromoquinazoline-2,4-diamine** involves the cyclocondensation of 2-amino-6-bromobenzonitrile with guanidine. This method directly yields the desired 2,4-diamino-5-bromoquinazoline scaffold.

# Experimental Protocol: Cyclocondensation of 2-amino-6-bromobenzonitrile with Guanidine

## Materials:

- 2-amino-6-bromobenzonitrile
- Guanidine hydrochloride
- Sodium ethoxide
- Ethanol
- N,N-Dimethylacetamide (DMAc)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating and stirring apparatus

## Procedure:

- Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 1 hour.
- Reaction Setup: To the flask containing the guanidine solution, add 2-amino-6-bromobenzonitrile and N,N-Dimethylacetamide (DMAc) as the solvent.
- Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.
- Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **5-Bromoquinazoline-2,4-diamine**.

- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.



[Click to download full resolution via product page](#)

#### Synthesis of **5-Bromoquinazoline-2,4-diamine**.

## Application in Kinase Inhibitor Synthesis

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom at the 5-position of **5-Bromoquinazoline-2,4-diamine** serves as a versatile handle for introducing further structural diversity through cross-coupling reactions, enabling the synthesis of potent and selective kinase inhibitors. A common synthetic strategy involves the initial conversion of the diaminoquinazoline to a dihaloquinazoline, followed by sequential nucleophilic aromatic substitution reactions.

## Experimental Protocol: Synthesis of a Hypothetical 5-Bromo-Substituted Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a kinase inhibitor starting from 5-Bromoquinazoline-2,4-dione, an intermediate readily accessible from 5-bromoanthranilic acid.

### Step 1: Synthesis of 5-Bromo-2,4-dichloroquinazoline

- Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromoquinazoline-2,4-dione in phosphorus oxychloride ( $\text{POCl}_3$ ). Add a catalytic amount of  $\text{N,N}$ -dimethylaniline.

- Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Work-up: Carefully quench the excess  $\text{POCl}_3$  by slowly adding the reaction mixture to crushed ice.
- Purification: Collect the precipitated 5-Bromo-2,4-dichloroquinazoline by filtration, wash with water, and dry.

#### Step 2: Sequential Amination to Synthesize the Kinase Inhibitor

- First Amination (C4-position): Dissolve 5-Bromo-2,4-dichloroquinazoline in a suitable solvent such as isopropanol. Add the desired amine (e.g., a substituted aniline) and a base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature or with gentle heating. The chlorine at the C4 position is generally more reactive and will be substituted first.
- Second Amination (C2-position): After the first substitution is complete, add the second amine to the reaction mixture. This step may require more forcing conditions, such as heating at a higher temperature, to substitute the less reactive chlorine at the C2 position.
- Work-up and Purification: Upon completion of the second amination, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
- Characterization: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.



[Click to download full resolution via product page](#)

Workflow for Kinase Inhibitor Synthesis.

## Signaling Pathways and Therapeutic Rationale

Quinazoline-based compounds, including derivatives of **5-Bromoquinazoline-2,4-diamine**, have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer and other diseases. These kinases are crucial components of signaling pathways that

regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

For example, many 2,4-diaminoquinazoline derivatives are designed to target the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, the downstream signaling cascades that promote tumor growth are inhibited, leading to cell cycle arrest and apoptosis. The development of such targeted therapies represents a significant advancement in personalized medicine.



[Click to download full resolution via product page](#)

Inhibition of a Kinase Signaling Pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Bromoquinazolin-2-amine|CAS 181871-83-0|RUO [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 5-Bromoquinazoline-2,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052211#commercial-suppliers-of-5-bromoquinazoline-2-4-diamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)